3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
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Overview
Description
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol . This compound features a benzodioxin ring system substituted with a chlorine atom and a propenoic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Chlorination: The benzodioxin ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propenoic Acid Group: The final step involves the addition of the propenoic acid group through a Heck reaction, which couples the chlorinated benzodioxin with acrylic acid under palladium catalysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- 1,4-benzodioxin, 2,3-dihydro-
Uniqueness
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a benzodioxin ring and a propenoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and data.
- Molecular Formula : C11H9ClO4
- Molecular Weight : 240.64 g/mol
- CAS Number : 937624-75-4
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following subsections detail specific findings related to these activities.
Antibacterial Activity
Studies have shown that derivatives of benzodioxin compounds can possess significant antibacterial properties. For instance:
- Activity Against Gram-positive Bacteria : Compounds in this class have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 16 | Bacillus subtilis |
These findings suggest that structural modifications in benzodioxin derivatives can enhance their antibacterial efficacy .
Antifungal Activity
The antifungal potential of related compounds has also been investigated:
- Activity Against Fungal Pathogens : Some derivatives showed activity against Candida albicans, with minimal inhibitory concentrations (MIC) indicating their potential as antifungal agents.
Compound | MIC (µg/mL) | Fungal Strain |
---|---|---|
Compound C | 64 | Candida albicans |
Compound D | 32 | Aspergillus niger |
This suggests a promising avenue for developing antifungal treatments based on the benzodioxin structure .
Anticancer Properties
The anticancer activity of this compound has been explored in various studies:
- Cytotoxic Effects : Research indicates that certain derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, compounds have been tested against breast cancer cell lines (e.g., MCF-7) and showed significant inhibition of cell proliferation.
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 15 | Significant reduction in viability |
A549 | 20 | Moderate cytotoxicity observed |
These results highlight the potential of this compound as a lead structure for developing new anticancer therapies .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
JNDFDEZJZXAHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Origin of Product |
United States |
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